

# Spectroscopic Profile of Unsubstituted Benzofuran: A Technical Guide

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## Compound of Interest

Compound Name: *Benzofuran*

Cat. No.: *B130515*

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This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted **benzofuran**, a foundational heterocyclic motif in numerous pharmacologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering a baseline for the characterization of more complex derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **benzofuran**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of the hydrogen atoms in **benzofuran**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Unsubstituted **Benzofuran**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.52	d	2.2
H-3	6.66	d	2.2
H-4	7.49	d	7.8
H-5	7.19	t	7.5
H-6	7.25	t	7.8
H-7	7.42	d	8.1

Data obtained in CDCl<sub>3</sub> at 300 MHz.[\[1\]](#)

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Unsubstituted **Benzofuran**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	144.9
C-3	106.6
C-3a	127.5
C-4	121.4
C-5	122.8
C-6	124.2
C-7	111.4
C-7a	154.9

Data obtained in CDCl<sub>3</sub>.[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Unsubstituted **Benzofuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3120	Weak	C-H stretching (aromatic)
1620	Medium	C=C stretching (aromatic)
1255	Strong	C-O-C stretching (asymmetric)
1175	Medium	In-plane C-H bending
745	Strong	Out-of-plane C-H bending

Data represents typical values and may vary based on the sampling method.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For unsubstituted **benzofuran**, the molecular formula is C<sub>8</sub>H<sub>6</sub>O and the molecular weight is approximately 118.13 g/mol .<sup>[3]</sup>

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Unsubstituted **Benzofuran**

m/z	Relative Intensity (%)	Possible Fragment
118	100	[M] <sup>+</sup> (Molecular Ion)
90	25	[M - CO] <sup>+</sup>
89	50	[M - CHO] <sup>+</sup>
63	15	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for unsubstituted **benzofuran**.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **benzofuran** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).<sup>[4]</sup>
- Ensure the sample is fully dissolved.
- Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.<sup>[5]</sup>
- For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required.<sup>[4]</sup>
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).<sup>[6]</sup>

### Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A thin film of liquid **benzofuran** can be placed between two salt plates (e.g., NaCl or KBr).
- Solution: Prepare a dilute solution of **benzofuran** in a suitable solvent (e.g., CCl<sub>4</sub>) and place it in a liquid cell.

Instrumentation and Data Acquisition:

- An FTIR spectrometer is used to record the spectrum.
- A background spectrum of the salt plates or the solvent is recorded first.
- The sample spectrum is then recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- The background is automatically subtracted from the sample spectrum.

## Mass Spectrometry

Sample Introduction:

- The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

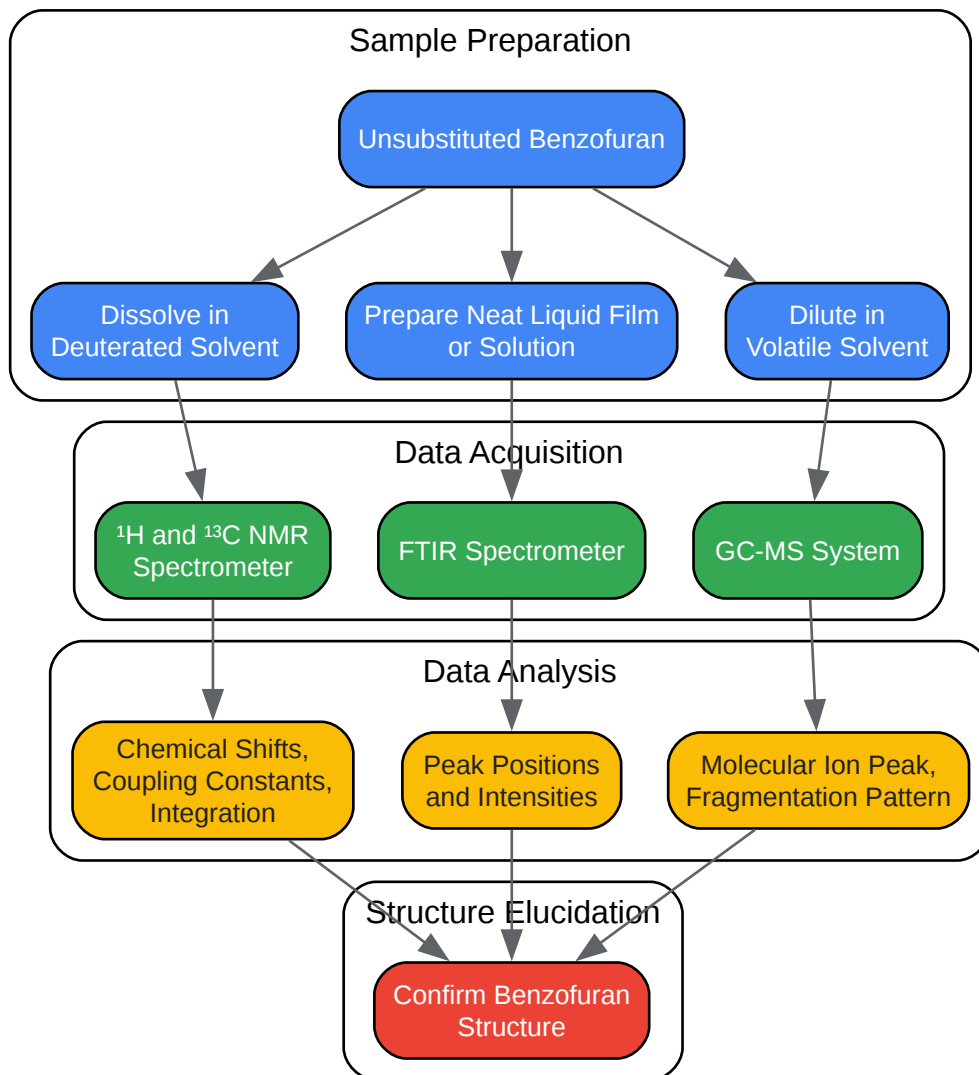
Instrumentation and Data Acquisition:

- An electron ionization (EI) source is commonly used with an ionization energy of 70 eV.<sup>[6]</sup>
- The mass analyzer (e.g., quadrupole, ion trap) is scanned over a suitable mass range (e.g.,  $m/z$  40-200).
- The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like unsubstituted **benzofuran**.

## General Workflow for Spectroscopic Analysis of Benzofuran



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Caption: General workflow for the spectroscopic analysis of **benzofuran**.

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